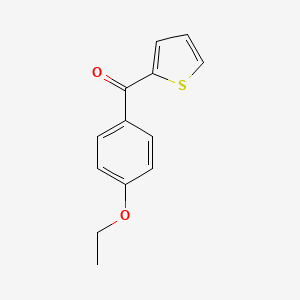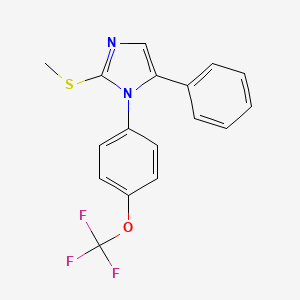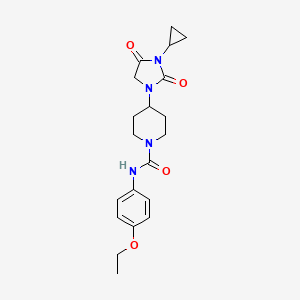
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a piperidine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step often involves the cyclization of a suitable precursor, such as a urea derivative, under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.
Attachment of the Piperidine Ring: The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Coupling with the Ethoxyphenyl Group: The final step involves coupling the ethoxyphenyl group to the piperidine ring, often using a coupling reagent such as a carbodiimide in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imidazolidinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation Products: Oxidized derivatives of the cyclopropyl and piperidine rings.
Reduction Products: Reduced forms of the imidazolidinone ring.
Substitution Products: Functionalized derivatives of the ethoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazolidinone ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-hydroxyphenyl)piperidine-1-carboxamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-2-28-17-7-3-14(4-8-17)21-19(26)22-11-9-15(10-12-22)23-13-18(25)24(20(23)27)16-5-6-16/h3-4,7-8,15-16H,2,5-6,9-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJJADOYDNZENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
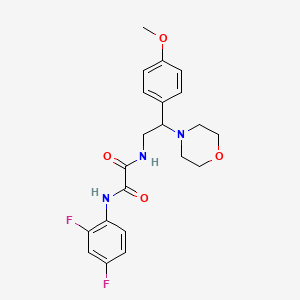
![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2840099.png)
![(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840100.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2840101.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2840106.png)
![8-benzoyl-6-benzyl-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2840107.png)
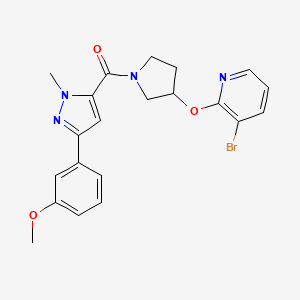
![5-({[4-(Propan-2-yl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-thiol](/img/structure/B2840110.png)
![1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2840111.png)
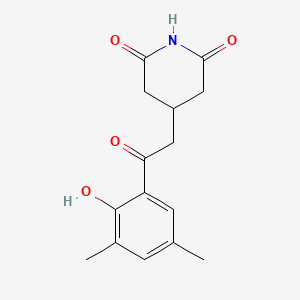
![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2840113.png)
